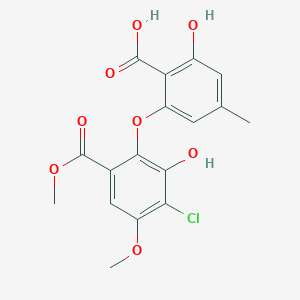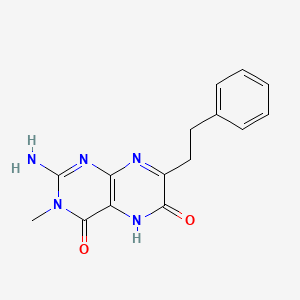
2-amino-3-methyl-7-(2-phenylethyl)-5H-pteridine-4,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-amino-3-methyl-7-(2-phenylethyl)-5H-pteridine-4,6-dione is a member of pterins.
Wissenschaftliche Forschungsanwendungen
Binding Affinity and Selectivity
- Binding to Nucleobases : 2-Amino-3-methyl-7-(2-phenylethyl)-5H-pteridine-4,6-dione, a derivative of lumazine, exhibits selective binding to nucleobases, such as adenine, due to its substituents. The binding affinity and selectivity are influenced by hydrogen-bonding patterns, the size of the AP site, and stacking interactions (Burki et al., 2010).
Reactivity with Nucleophilic Agents
- Reactivity with Sodium Hydrogen Sulphite : This compound shows reactivity with strongly nucleophilic reagents like sodium hydrogen sulphite, forming isolable adducts. Such reactivity indicates potential applications in chemical syntheses and interactions with various nucleophiles (Albert & McCormack, 1973).
Synthesis and Oxidation Studies
- Synthesis and Oxidation Reactions : Various hydroxy and thio derivatives of lumazines, including those similar to this compound, have been synthesized. Their oxidations have been studied, highlighting the compound's relevance in synthetic chemistry and potential biological applications (Bartke & Pfleiderer, 1989).
Potential Antimalarial Activity
- Antimalarial Properties : Derivatives of this compound have been tested for antimalarial activity, showing effectiveness against Plasmodium falciparum in culture, which suggests potential therapeutic applications in malaria treatment (Halladay & Cowden, 1990).
Synthesis from Diaminomaleonitrile
- Synthesis via Diaminomaleonitrile : The compound and its derivatives have been synthesized from diaminomaleonitrile, demonstrating its accessibility for research and potential industrial applications (Tsuzuki & Tada, 1986).
Mass Spectral Analysis
- Mass Spectral Characterization : Mass spectrometry has been utilized to confirm the structure and analyze the purity of substituted pteridines, including those related to this compound. Such analysis is crucial for its use in research and potential pharmaceutical applications (Williams & Ayling, 1973).
Natural Occurrence in Marine Life
- Presence in Marine Life : The compound, as part of the pteridine class, has been identified in marine organisms like lithistid sponges, highlighting its presence in natural ecosystems and potential biological significance (Guerriero et al., 1993).
Eigenschaften
Molekularformel |
C15H15N5O2 |
|---|---|
Molekulargewicht |
297.31 g/mol |
IUPAC-Name |
2-amino-3-methyl-7-(2-phenylethyl)-5H-pteridine-4,6-dione |
InChI |
InChI=1S/C15H15N5O2/c1-20-14(22)11-12(19-15(20)16)17-10(13(21)18-11)8-7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H,18,21)(H2,16,17,19) |
InChI-Schlüssel |
HRJLWHUNBAQPEX-UHFFFAOYSA-N |
SMILES |
CN1C(=O)C2=C(N=C(C(=O)N2)CCC3=CC=CC=C3)N=C1N |
Kanonische SMILES |
CN1C(=O)C2=C(N=C(C(=O)N2)CCC3=CC=CC=C3)N=C1N |
Löslichkeit |
9.9 [ug/mL] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-[6-[(1E,5Z)-3-hydroxyundeca-1,5-dienyl]pyridin-2-yl]hexane-1,5-diol](/img/structure/B1243174.png)
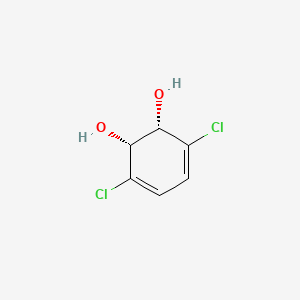
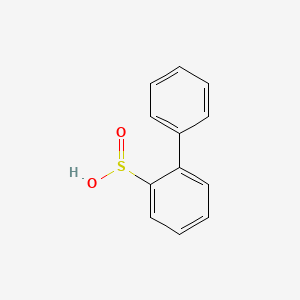
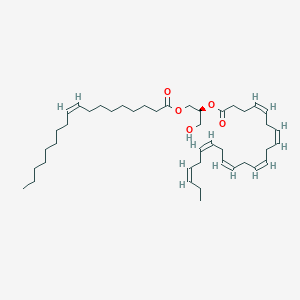
![[(2S)-1-[(Z)-hexadec-9-enoyl]oxy-3-hydroxypropan-2-yl] (7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoate](/img/structure/B1243184.png)
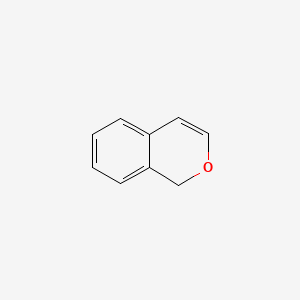
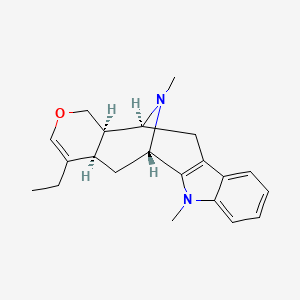
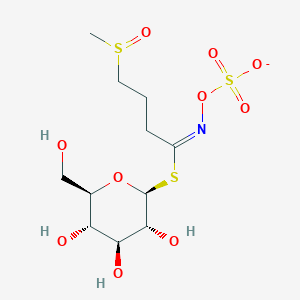
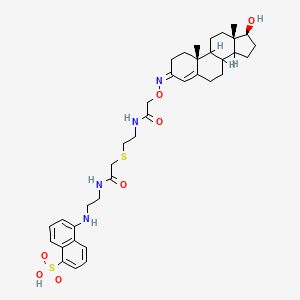

![3,7-Diazabicyclo[3.3.1]nonane, 3-[4-(1H-imidazol-1-yl)benzoyl]-7-(1-methylethyl)-, diperchlorate](/img/structure/B1243193.png)
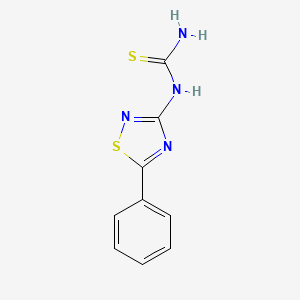
![3-[3,4-Dimethyl-1-(3-o-tolyl-allyl)-piperidin-4-yl]-phenol](/img/structure/B1243195.png)
